2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3 |
InChI Key |
UCKDKYUKBBZBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
Preparation Methods
General Strategy
Analytical and Structural Confirmation
Spectroscopic Techniques
¹H NMR: Confirms pyrazole ring protons, amino group, and ethan-1-ol substituent. Characteristic singlets and multiplets correspond to CH, NH2, and CH2OH protons.
IR Spectroscopy: Identifies functional groups with NH2 stretches (~3360-3460 cm⁻¹) and OH stretches, along with pyrazole ring vibrations.
Mass Spectrometry: Molecular ion peak confirms molecular weight (197.28 g/mol) and fragmentation pattern consistent with structure.
X-ray Crystallography: Provides unambiguous structural confirmation, especially for regioselectivity of alkylation and stereochemistry of substituents.
Purification Techniques
Recrystallization from ethanol or ethanol/1,4-dioxane mixtures effectively purifies the compound, removing polar impurities.
Column chromatography using silica gel with ethyl acetate/hexane solvent systems can be employed for further purification if needed.
Reaction Mechanism Insights
The hydrazone intermediate forms via nucleophilic attack of hydrazine on the ketone carbonyl.
Cyclization proceeds through intramolecular nucleophilic attack of the hydrazone nitrogen on the adjacent carbon, forming the pyrazole ring.
Alkylation at the pyrazole nitrogen occurs via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of 2-bromoethanol, displacing bromide.
The regioselectivity of alkylation favors N-1 substitution due to steric and electronic factors, as confirmed by X-ray crystallography.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Yield/Purity |
|---|---|---|
| Hydrazine hydrate amount | Stoichiometric or slight excess | Ensures complete hydrazone formation |
| Acid catalyst concentration | 0.1 M HCl | Promotes hydrazone formation without side reactions |
| Reaction temperature (cyclization) | 80-100°C | Optimal for ring closure; higher temps risk decomposition |
| Alkylation base | K2CO3 (1 eq) | Deprotonates pyrazole nitrogen for nucleophilic attack |
| Alkylation solvent | Dry DMF or ethanol | Polar aprotic solvents increase alkylation efficiency |
| Alkylation temperature | 25-50°C | Balances reaction rate and side product minimization |
| Reaction time (alkylation) | 3 hours | Sufficient for completion without overreaction |
| Purification solvent | Ethanol or ethanol/dioxane | Selective crystallization for high purity |
| Yield range | 65-80% overall | Dependent on reaction optimization |
Research Findings and Comparative Analysis
Studies show that branched alkyl substituents such as 3-methylbutan-2-yl on the pyrazole ring influence lipophilicity and solubility, affecting reaction kinetics and product isolation.
Alkylation regioselectivity is influenced by steric hindrance; N-1 alkylation is favored over O-alkylation or N-2 substitution, as demonstrated by NMR and crystallographic evidence in related pyrazole systems.
Stability studies indicate that the ethan-1-ol group can be oxidized under harsh conditions, necessitating mild handling during synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde or 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or a modulator of biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Therapeutic Effects: The compound may target specific molecular pathways involved in disease processes, such as cancer cell proliferation or inflammation, leading to therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Bulk and Lipophilicity : The 3-methylbutan-2-yl group in the target compound provides moderate lipophilicity compared to the highly lipophilic 4-propylphenyl group and the rigid cyclopropane-containing analog .
- Hydrogen-Bonding Capacity : The ethan-1-ol moiety in all listed compounds enhances aqueous solubility, a critical factor for bioavailability.
Physicochemical Properties
Predicted properties based on structural analogs:
Table 2: Physicochemical Comparison
- LogP : The target compound’s branched alkyl group balances lipophilicity, whereas aryl substituents increase LogP significantly.
- Solubility: The hydroxyl group in ethan-1-ol improves solubility compared to non-polar analogs.
Q & A
Q. What computational approaches predict reactivity or degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
